N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C16H15N5O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O4S/c1-2-26(24,25)13-6-7-15(22)14(9-13)18-16(23)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23) |
InChI Key |
ZEODOQOCFVHLEM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Ester Hydrolysis of Ethyl 3-(1H-Tetrazol-1-yl)Benzoate
The tetrazole-bearing benzoic acid is synthesized via hydrolysis of its ethyl ester. A representative procedure involves:
-
Reagents : Ethyl 3-(1H-tetrazol-1-yl)benzoate, lithium hydroxide (LiOH), hydrochloric acid (HCl)
-
Conditions : Reflux in tetrahydrofuran (THF)/water (4:1 v/v) for 2 hours.
-
Workup : Extraction with sodium hydroxide, acidification with HCl, and filtration yield the carboxylic acid.
Mechanistic Insight : Base-mediated saponification cleaves the ester to the carboxylate, followed by protonation to the free acid.
Synthesis of 5-(Ethylsulfonyl)-2-Hydroxyaniline
Thioether Formation and Oxidation
The ethylsulfonyl group is introduced via a two-step sequence:
-
Thioether Formation :
-
Oxidation to Sulfonyl :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioether | Ethyl iodide, K₂CO₃, acetone | 70–75% |
| Oxidation | H₂O₂, acetic acid | 85–90% |
Key Challenge : Over-oxidation to sulfonic acids is mitigated by controlled H₂O₂ stoichiometry.
Amide Bond Formation
Coupling of 3-(1H-Tetrazol-1-yl)Benzoic Acid and 5-(Ethylsulfonyl)-2-Hydroxyaniline
Activation of the carboxylic acid is critical for efficient amidation:
-
Activation Methods :
| Method | Reagents/Conditions | Yield |
|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DCM, rt, 12h | 65–70% |
| Acyl Chloride | SOCl₂, DCM, then aniline, Et₃N | 60–65% |
Optimization Note : EDCl/HOBt minimizes racemization and side reactions compared to acyl chloride routes.
Alternative Pathways and Comparative Analysis
Palladium-Catalyzed Aryl Amination
A patent-derived method employs palladium catalysis for coupling halogenated intermediates:
-
Reagents : 3-Bromo-5-(ethylsulfonyl)-2-hydroxybenzamide, 3-(1H-tetrazol-1-yl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Limitation : Lower yields due to steric hindrance from the tetrazole and sulfonyl groups.
Purification and Characterization
Recrystallization and Chromatography
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamide compounds can induce apoptosis in human cancer cells such as HCT-116 and MCF-7, with IC50 values below 100 μM .
Case Study:
In a comparative study, the compound demonstrated a notable reduction in cell viability at concentrations exceeding 10 µM. The mechanism involved the induction of apoptotic pathways, as evidenced by morphological changes in treated cells.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar sulfonamide derivatives have been reported to exhibit efficacy against multidrug-resistant bacterial strains, including MRSA. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for their growth and replication .
Case Study:
A recent investigation into the antibacterial efficacy of related compounds revealed significant activity against resistant strains, highlighting the potential for this compound in treating infections caused by resistant pathogens .
Mechanistic Insights
The presence of the tetrazole moiety is crucial for enhancing the biological activity of this compound. Tetrazoles are known to mimic carboxylic acids in biological systems, facilitating interactions with various biological targets such as enzymes and receptors.
Enzyme Inhibition
Studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. The sulfonamide group is particularly noted for its ability to interact with active sites on target enzymes, leading to inhibition of their activity.
Cellular Pathway Modulation
The compound has been observed to modulate several signaling pathways associated with cell proliferation and survival. This modulation can lead to enhanced apoptosis in cancer cells and reduced viability in microbial pathogens.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group may enhance its solubility and bioavailability, while the tetrazolyl group can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Compound 1 : N-[5-(ethylsulfonyl)-2-methoxyphenyl]-5-(4-chlorophenyl)-1,3-oxazol-2-amine (Example 132, )
- Key Differences: Methoxy (-OCH₃) vs. hydroxyl (-OH): Methoxy is less polar and more lipophilic, reducing hydrogen-bond donor capacity compared to hydroxyl . Oxazole vs.
- Implications : Methoxy substitution could enhance membrane permeability but reduce interactions with polar binding pockets.
Compound 2 : N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide ()
- Key Differences: Ethylsulfanyl (-S-C₂H₅) vs. ethylsulfonyl (-SO₂-C₂H₅): Sulfanyl (thioether) is electron-donating, whereas sulfonyl is electron-withdrawing. This alters the phenyl ring’s electron density, impacting interactions with charged residues in biological targets .
- Molecular Weight : 325.4 g/mol (vs. ~355 g/mol estimated for the target compound due to sulfonyl and hydroxyl groups).
Modifications to the Tetrazole Moiety
Compound 3 : N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide ()
- Key Differences :
- 5-Mercapto (-SH) tetrazole vs. unsubstituted tetrazole : The mercapto group introduces a thiol functionality, enabling disulfide bond formation or metal coordination, which is absent in the target compound .
- Acidity : The mercapto group increases acidity (pKa ~6–7) compared to unsubstituted tetrazole (pKa ~4–5), altering ionization state under physiological conditions.
Complex Heterocyclic Systems
Compound 4 : N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide ()
- Cyclopropylsulfonyl vs. ethylsulfonyl: Cyclopropyl’s strained ring may improve metabolic stability but increase steric hindrance . Molecular Weight: 431.5 g/mol (significantly higher than the target compound), which could affect pharmacokinetics (e.g., absorption, half-life).
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding : The hydroxyl group in the target compound may improve solubility and target engagement compared to methoxy or sulfanyl analogs.
- Tetrazole Modifications : Mercapto-substituted tetrazoles (Compound 3) offer unique reactivity but may pose stability issues (e.g., oxidation) compared to the unsubstituted variant .
- Structural Complexity : Fused heterocycles (Compound 4) introduce metabolic stability but require careful optimization to balance molecular weight and bioavailability .
Biological Activity
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 1081135-18-3, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Molecular Formula : C₁₆H₁₅N₅O₄S
- Molecular Weight : 373.3864 g/mol
- Structural Features : The compound possesses an ethylsulfonyl group, a hydroxyphenyl moiety, and a tetrazolyl unit, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Ethylsulfonyl Group : Utilizing sulfonation techniques.
- Hydroxylation : Introduction of the hydroxy group on the phenyl ring.
- Tetrazole Formation : Employing cyclization reactions to incorporate the tetrazole moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notable activities include:
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Its structural features suggest a mechanism that may reduce pain perception by acting on central nervous system pathways.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of similar compounds on key enzymes involved in neurodegenerative diseases:
While specific IC₅₀ values for this compound are not yet published, related compounds have demonstrated promising activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in Alzheimer's disease pathology.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the sulfonyl group and substitutions on the phenolic ring significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Ethyl vs. Methyl Sulfonyl | Increased potency against inflammation |
| Hydroxyl Positioning | Enhanced binding affinity to target enzymes |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of benzamide derivatives:
- Study on AChE Inhibition : A related compound demonstrated an IC₅₀ value of 0.056 µM against AChE, indicating strong potential for treating cognitive disorders .
- Antiprotozoal Activity : Research into similar benzamides revealed activity against Toxoplasma gondii and Plasmodium falciparum, suggesting broader therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide, and how can reaction yields be optimized?
- Methodology : A multi-step synthesis approach is typically employed. For example, coupling reactions (e.g., amide bond formation) between activated carboxylic acid derivatives and amine-containing intermediates are common. Optimization can be achieved via Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Statistical methods such as factorial design reduce experimental redundancy while identifying critical parameters .
- Yield Improvement : Reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like HATU or EDCI improve amidation efficiency. Monitoring reaction progress via TLC or HPLC ensures timely termination to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase chromatography with UV detection at 254 nm.
- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., tetrazole protons at δ 8.5–9.5 ppm, sulfonyl group at δ 3.1–3.3 ppm).
- Elemental Analysis : Validate empirical formula (C₁₆H₁₄N₄O₄S) with <0.4% deviation .
Q. What solvents and storage conditions are optimal for maintaining compound stability?
- Solubility : DMSO or ethanol are preferred for dissolution due to the compound’s hydrophobic aromatic and sulfonyl groups.
- Storage : Lyophilized solids should be stored at -20°C under inert gas (argon) to prevent hydrolysis of the tetrazole moiety .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- In Silico Strategies :
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) to predict binding affinities. Software like AutoDock Vina or Schrödinger Suite can model interactions between the tetrazole group and catalytic residues.
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity. Machine learning algorithms (e.g., random forests) improve prediction accuracy .
Q. What experimental designs are suitable for resolving contradictory bioassay results (e.g., varying IC₅₀ values across studies)?
- Troubleshooting Framework :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and buffer pH.
- Dose-Response Replication : Perform triplicate experiments with internal controls (e.g., reference inhibitors).
- Meta-Analysis : Apply ANOVA or mixed-effects models to identify confounding variables (e.g., batch-to-batch compound variability) .
Q. How can researchers elucidate the metabolic pathways and off-target effects of this compound?
- Metabolite Profiling :
- In Vitro Systems : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites via LC-HRMS.
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
Q. What strategies are effective for improving the pharmacokinetic profile (e.g., oral bioavailability) of this compound?
- Formulation Approaches :
- Prodrug Design : Modify the hydroxyl group (e.g., esterification) to enhance intestinal absorption.
- Nanoparticle Encapsulation : Use PEGylated liposomes to prolong half-life and reduce renal clearance.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
